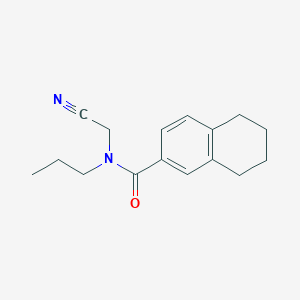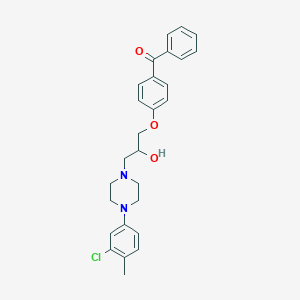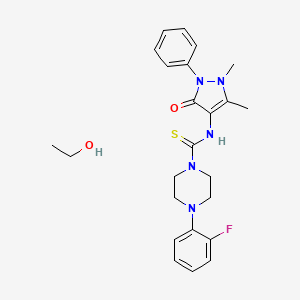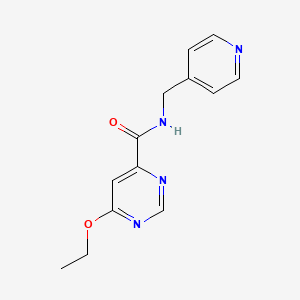
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as MQ1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which has been identified as a promising target for cancer therapy.
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of compounds structurally related to "N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide" have been investigated for their potential as anticancer agents. For instance, certain derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), U-87 MG (glioblastoma), and KB (oral cancer). These compounds have been found to inhibit the PI3K/AKT/mTOR pathway, a signaling pathway crucial in the regulation of cell cycle progression and growth, suggesting their potential utility as anticancer agents (Shao et al., 2014).
Antiviral Activities
Some quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a variety of viruses, including influenza A virus strains (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus, dengue virus, yellow fever virus, Venezuelan equine encephalitis virus, Rift Valley fever virus, and Tacaribe virus. These studies have identified compounds with significant inhibitory effects on viral replication in cell culture, highlighting the potential of quinazolinone derivatives as antiviral agents (Selvam et al., 2007).
Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antimicrobial properties. Novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have shown noteworthy antimicrobial potency, offering a promising avenue for the development of new antimicrobial agents (Desai et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the reaction of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with N-(2-chloroethyl)morpholine followed by the addition of benzoyl chloride.", "Starting Materials": [ "4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "N-(2-chloroethyl)morpholine", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is reacted with thionyl chloride to form 4-(4-oxo-2-chlorosulfanyl-1H-quinazolin-3-yl)benzoic acid.", "Step 2: 4-(4-oxo-2-chlorosulfanyl-1H-quinazolin-3-yl)benzoic acid is reacted with N-(2-chloroethyl)morpholine in the presence of triethylamine to form N-(2-chloroethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide.", "Step 3: N-(2-chloroethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is reacted with benzoyl chloride in the presence of triethylamine to form N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide." ] } | |
| 451466-23-2 | |
Fórmula molecular |
C21H22N4O3S |
Peso molecular |
410.49 |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29) |
Clave InChI |
IAILSFHBXZKXOE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)
![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)





![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)


